

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester molecular weight

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Compound of Interest

Compound Name: 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

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An In-Depth Technical Guide to **5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous pharmacologically active compounds.^[1] This document details the compound's physicochemical properties, provides a validated synthesis protocol, outlines methods for analytical characterization, and explores its applications as a versatile intermediate for the synthesis of novel therapeutic agents. The strategic placement of the bromine atom and the methyl ester functionality offers orthogonal chemical handles for molecular elaboration, making it a valuable tool for creating diverse chemical libraries.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of reproducible scientific research. **5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester** is a solid at room temperature and is characterized by the following key identifiers and properties.

Table 1: Core Compound Identifiers

Identifier	Value	Source
IUPAC Name	methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate	[2][3]
CAS Number	1092351-65-9	[2][3]
Molecular Formula	C ₉ H ₇ BrN ₂ O ₂	[2][3][4][5]
Molecular Weight	255.07 g/mol	[2][4][5]
MDL Number	MFCD11109379	

Table 2: Physicochemical Properties

Property	Value	Source
Physical Form	Solid	
SMILES	<chem>COC(=O)c1cn2c(Br)cccc2n1</chem>	
InChI Key	CKKPLEFSWHGVNO-UHFFFAOYSA-N	
Storage Class	11 (Combustible Solids)	
Monoisotopic Mass	253.96909 Da	[4]

The structural arrangement of the molecule, featuring a fused bicyclic aromatic system, is critical to its chemical reactivity and utility.

Caption: Chemical structure and key functional positions.

The Scientific Rationale: A Scaffold for Drug Discovery

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple

biological targets, often with high affinity. Derivatives have shown a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

The value of this specific molecule lies in its functional handles, which allow for controlled, stepwise chemical modifications:

- **The Bromine Atom (Position 5):** This is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, or amine groups, enabling systematic exploration of the chemical space around the core scaffold.
- **The Methyl Ester (Position 2):** This group is readily hydrolyzed to the corresponding carboxylic acid. The resulting acid is a key functional group for forming amide bonds via coupling with various amines, a cornerstone of medicinal chemistry for linking molecular fragments and improving pharmacokinetic properties.

This orthogonal reactivity makes the compound an ideal starting point for building libraries of complex molecules for high-throughput screening.

Proposed Synthesis Protocol

The synthesis of imidazo[1,2-a]pyridines is typically achieved via the condensation of a 2-aminopyridine with an α -halocarbonyl compound. The following protocol details a reliable method for producing the title compound.



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Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology

Materials and Reagents:

- 2-Amino-6-bromopyridine (1.0 eq)
- Methyl 3-bromo-2-oxopropanoate (1.1 eq)
- Sodium bicarbonate (NaHCO_3) (2.5 eq)
- Acetonitrile (anhydrous)
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

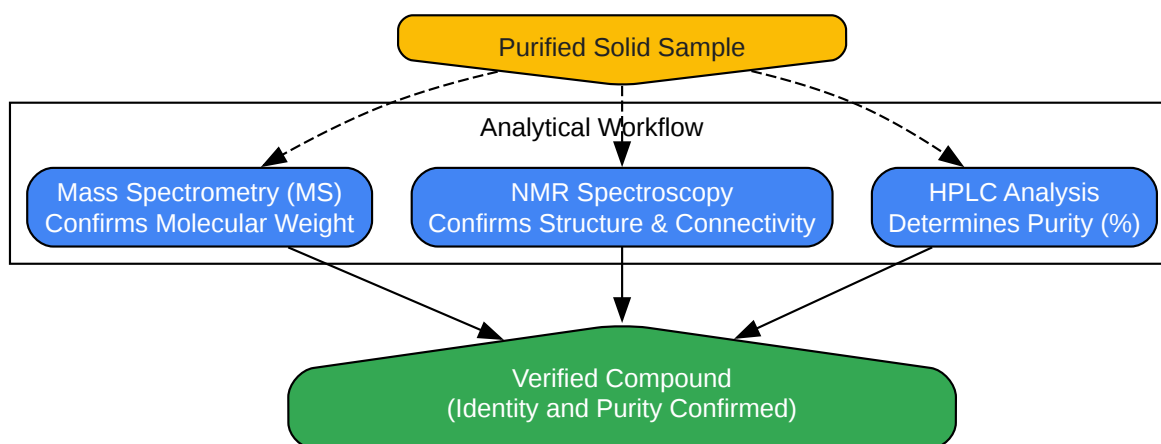
Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-6-bromopyridine (1.0 eq) and anhydrous acetonitrile.
- **Addition of Base:** Add sodium bicarbonate (2.5 eq) to the suspension. The base is crucial for scavenging the HBr formed during the cyclization, driving the reaction to completion.
- **Addition of Electrophile:** Add methyl 3-bromo-2-oxopropanoate (1.1 eq) dropwise to the stirring mixture at room temperature. A slight excess ensures the complete consumption of the limiting aminopyridine.
- **Cyclization:** Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-amino-6-bromopyridine spot is no longer visible.
- **Workup:**
 - Allow the mixture to cool to room temperature.

- Filter the mixture to remove inorganic salts (NaBr and excess NaHCO_3).
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Redissolve the crude material in ethyl acetate and wash with water, followed by brine. This removes any remaining water-soluble impurities.
- Purification:
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
 - The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure product.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. This protocol forms a self-validating system to ensure the material meets the required specifications for subsequent research.



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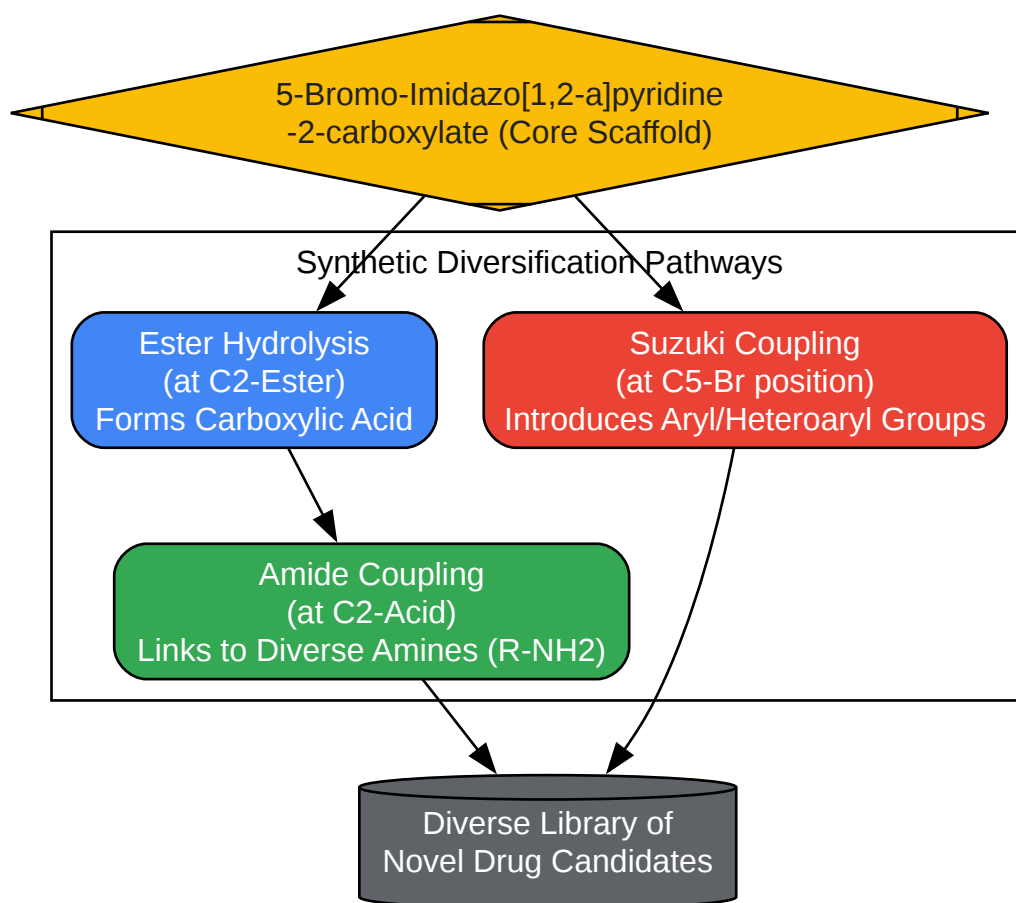
Caption: Workflow for analytical characterization and validation.

Expected Spectroscopic Data

- **Mass Spectrometry (MS):** When analyzed by techniques like Electrospray Ionization (ESI-MS), the compound should exhibit a characteristic pair of peaks for the molecular ion $[M+H]^+$ at m/z 255 and 257. The ~1:1 ratio of these peaks is the distinctive isotopic signature of a molecule containing one bromine atom (^{79}Br and ^{81}Br isotopes).
- **^1H NMR Spectroscopy:** The proton NMR spectrum (in a solvent like CDCl_3 or $\text{DMSO}-d_6$) should display distinct signals corresponding to each unique proton in the molecule:
 - A singlet for the methyl ester protons ($-\text{OCH}_3$), typically in the 3.8-4.0 ppm range.
 - A singlet for the proton on the imidazole ring (H-3), likely downfield (>8.0 ppm).
 - Three distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the pyridine ring, with coupling patterns (doublets, triplets) consistent with their positions relative to each other.
- **Purity Analysis (HPLC):** High-Performance Liquid Chromatography using a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) should show a single major peak, allowing for the quantification of purity, which should ideally be $>98\%$ for use in further synthetic steps.

Applications in Drug Discovery and Development

The true utility of **5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester** is as a versatile platform for generating novel chemical entities.



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Caption: Diversification potential of the core scaffold.

- **Lead Generation:** The scaffold can be decorated with different functional groups at the C5 and C2 positions to create a library of analogues. This library can then be screened against biological targets (e.g., kinases, GPCRs, enzymes) to identify initial "hit" compounds.
- **Structure-Activity Relationship (SAR) Studies:** Once a hit is identified, the scaffold allows for systematic and precise modifications. For example, by keeping the C2-amide constant and varying the C5-aryl group via Suzuki coupling, researchers can probe how changes in that region of the molecule affect biological activity. This iterative process is fundamental to optimizing a lead compound's potency and selectivity.
- **Fragment-Based Drug Design:** The molecule itself can be considered an advanced, functionalized fragment. It can be coupled to other fragments or complex amines to rapidly build larger molecules with drug-like properties.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- **Storage:** Store in a tightly sealed container in a cool, dry place. The compound is classified as a combustible solid.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester is more than just a chemical with a specific molecular weight. It is a strategically designed tool for medicinal chemists and drug discovery professionals. Its combination of a biologically relevant core scaffold and two orthogonal, highly versatile functional groups provides an efficient and powerful platform for the synthesis and optimization of next-generation therapeutic agents. Understanding its properties, synthesis, and potential applications is key to unlocking its full potential in the research and development pipeline.

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